Citrus red 2
Overview
Description
It appears as an orange to yellow solid or a dark red powder and has been permitted by the United States Food and Drug Administration since 1956 for this specific use . it is listed by the International Agency for Research on Cancer as a group 2B carcinogen, indicating it is possibly carcinogenic to humans .
Mechanism of Action
Citrus Red 2, also known as C.I. Solvent Red 80 or C.I. 12156, is an artificial dye that has been permitted by the US Food and Drug Administration (FDA) since 1956 to color the skin of oranges .
Target of Action
The primary target of this compound is the skin of oranges . It is used to enhance the orange color of the fruit, making it more appealing to consumers .
Mode of Action
This compound interacts with its target, the orange peel, by adhering to the surface and imparting an orange to yellow color .
Biochemical Pathways
Azo compounds can form toxic gases when mixed with certain substances, indicating that this compound could potentially interact with biochemical pathways in the environment or within organisms that come into contact with it .
Pharmacokinetics
This compound is an orange to yellow solid or a dark red powder with a melting point of 156 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For example, the dye’s solubility in organic solvents suggests that its action could be enhanced in environments where such solvents are present . Additionally, the dye’s status as an azo compound indicates that its action could be influenced by the presence of substances that react with azo groups .
Biochemical Analysis
Biochemical Properties
Citrus Red 2 plays a role in biochemical reactions primarily as a colorant. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind with human serum albumin, the predominant protein in blood plasma. This binding occurs spontaneously and is mainly driven by electrostatic interactions . The interaction between this compound and human serum albumin involves hydrogen bonding, which stabilizes the complex .
Cellular Effects
This compound influences various cellular processes. It has been observed to cause changes in the microenvironment residues and α-helix contents of human serum albumin . Additionally, this compound is known to be a possible carcinogen, which implies it may induce changes in cell signaling pathways, gene expression, and cellular metabolism that could lead to carcinogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The binding of this compound to human serum albumin involves a static quenching mechanism with a binding constant of 10^5 L/mol . This interaction is primarily driven by electrostatic forces and involves hydrogen bonding. The binding of this compound to human serum albumin can lead to changes in the protein’s structure and function, potentially affecting its ability to transport other molecules in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye is not soluble in water but is readily soluble in many organic solvents . When administered to animals, this compound is gradually excreted, with small amounts found in the fat but none in other tissues after repeated administration . This suggests that this compound may have long-term effects on cellular function, particularly in terms of its accumulation and subsequent degradation in the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. When administered in doses of 20 to 2 mg in corn oil solution, 5 to 7% of the administered dye was recovered in the feces within 48 hours . At lower doses, no dye was found in the feces, indicating a threshold effect. High doses of this compound have been associated with decreased activity and periods of poor appetite in animals, along with a decrease in cell volume, hemoglobin, and total erythrocyte count .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the body, with small amounts of 1-amino-2-naphthyl sulfate identified in the urine of rats administered the dye . This indicates that this compound undergoes reduction at the azo linkage in the animal body, which is significant from the perspective of potential carcinogenicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through binding interactions with proteins such as human serum albumin . This binding facilitates the transport of this compound in the bloodstream and its subsequent distribution to various tissues. The dye’s solubility in organic solvents also influences its distribution within the body .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its binding to human serum albumin suggests that it may be localized in the cytoplasm and potentially other cellular compartments where serum albumin is present
Preparation Methods
Citrus Red 2 is synthesized commercially by coupling the diazotization of 2,5-dimethoxyaniline with 2-naphthol. The reaction involves the formation of a diazonium salt from 2,5-dimethoxyaniline, which then reacts with 2-naphthol to form the azo dye. This process is typically carried out under controlled conditions to ensure the purity and yield of the product.
In industrial settings, the preparation of this compound involves large-scale chemical reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize the reaction. The product is then purified through various methods, including crystallization and filtration, to obtain the final dye in its solid form .
Chemical Reactions Analysis
Citrus Red 2 undergoes several types of chemical reactions, including:
Reduction: As an azo dye, this compound can be reduced to form aromatic amines.
Oxidation: The compound can also undergo oxidation reactions, although these are less common in practical applications.
Substitution: In certain conditions, the aromatic rings in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Citrus Red 2 has several applications in scientific research:
Food Industry: It is primarily used to color the peel of oranges to enhance their visual appeal.
Toxicology Studies: Due to its potential health risks, this compound is often used in toxicology studies to understand its effects on human health and its interaction with biological molecules.
Analytical Chemistry: The compound is used as a reference material in various analytical techniques, including chromatography and spectroscopy, to study its properties and behavior under different conditions.
Comparison with Similar Compounds
Citrus Red 2 is part of a broader class of azo dyes, which are characterized by their nitrogen-nitrogen double bond (azo group). Similar compounds include:
Sudan I: Another azo dye used for coloring oils, waxes, and polishes.
Sudan III: Used for staining in biological and histological applications.
Allura Red AC: A widely used food dye with applications similar to this compound but with a different chemical structure.
This compound is unique in its specific use for coloring orange peels and its associated health risks, which have led to regulatory scrutiny and restrictions in some regions .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUABKCEXOMRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024838 | |
Record name | C.I. Solvent Red 80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline] | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citrus Red 2 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRUS RED 2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
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Color/Form |
Orange to yellow solid or dark red powder (NTP, 1992), Crystals | |
CAS No. |
6358-53-8 | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. Solvent Red 80 | |
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Record name | Citrus Red 2 | |
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Record name | 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]- | |
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Record name | C.I. Solvent Red 80 | |
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Record name | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | |
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Record name | CITRUS RED NO. 2 | |
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Record name | CITRUS RED 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
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Melting Point |
311 to 315 °F (NTP, 1992), 156 °C | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRUS RED 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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